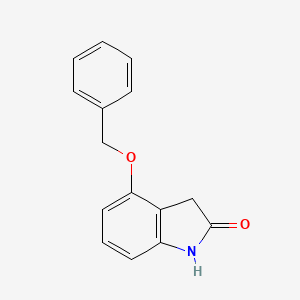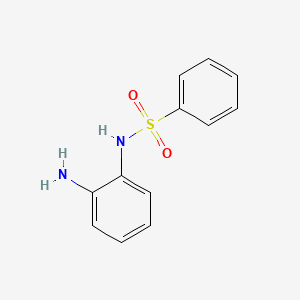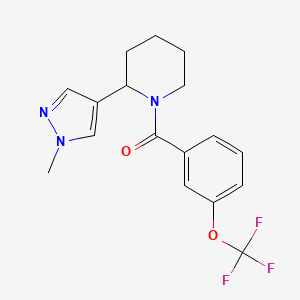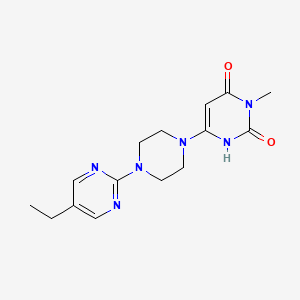
4-(Benzyloxy)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Benzyloxy)indolin-2-one” is an organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been discussed in several studies. For instance, a practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, has been described . Another study discussed the synthesis and evaluation of the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies. For instance, one study discussed the structural analysis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study discussed the structure-activity relationship of indolin-2-ones towards cancer bio-targets .Chemical Reactions Analysis
The chemical reactions of indolin-2-one derivatives have been investigated in several studies. For instance, one study investigated the antioxidant activity of ortho- and meta-substituted indolin-2-one derivatives . Another study discussed the reactivity of indolin-2-ones at the β-carbon and –NH positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies. For instance, one study mentioned that the product is for research use only and not for human use . Another study mentioned that the product is in liquid form .Applications De Recherche Scientifique
Traitement de la maladie d’Alzheimer
Les dérivés d’indoline-2-one, y compris la 4-(benzyloxy)indoline-2-one, ont été synthétisés en tant qu’inhibiteurs potentiels de l’acétylcholinestérase (AChE) . Les inhibiteurs de l’AChE sont utilisés en clinique pour traiter la maladie d’Alzheimer (MA), une maladie neurodégénérative caractérisée par une perte progressive de la mémoire et d’autres déficiences cognitives .
Agent anticancéreux
Certains dérivés d’indoline-2-one ont montré une forte cytotoxicité contre les lignées cellulaires cancéreuses humaines . Par exemple, le composé 5g, un dérivé d’indoline-2-one, a présenté une forte cytotoxicité contre les lignées cellulaires SW620 (cancer colorectal humain), PC3 (cancer de la prostate) et NCI-H23 (cancer du poumon) . Il était même plus puissant que l’adriamycine, un médicament anticancéreux couramment utilisé .
3. Traitement de la maladie de Parkinson et du syndrome des jambes sans repos La 4-(2-hydroxyéthyl)indoline-2-one, un dérivé de l’indoline-2-one, est un intermédiaire clé dans la synthèse d’agonistes dopaminergiques tels que la ropinirole . La ropinirole est un médicament utilisé dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos .
Synthèse de colorants fluorescents
Les cycles d’indoline-2-one ont été utilisés dans la synthèse de nombreux colorants fluorescents . Le groupe méthyle C-2 activé dans l’indoline-2-one peut réagir avec un aldéhyde ou un groupe carbonyle pour former ces colorants .
Agent antiviral
Les dérivés d’indole, qui comprennent l’indoline-2-one, possèdent des propriétés antivirales . Ils ont été synthétisés et étudiés pour leur utilisation potentielle dans les thérapies antivirales .
Agent anti-inflammatoire
Les dérivés d’indole ont également des activités anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .
Antioxydant
Les dérivés d’indole présentent des propriétés antioxydantes . Ils peuvent piéger les radicaux libres, qui sont des composés nocifs qui peuvent endommager les cellules .
Agent antimicrobien
Il a été constaté que les dérivés d’indole possédaient des activités antimicrobiennes . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .
Mécanisme D'action
Target of Action
The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .
Safety and Hazards
Orientations Futures
The future directions of “4-(Benzyloxy)indolin-2-one” research have been discussed in several studies. For instance, one study mentioned that the compound is an important organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research. Another study mentioned that the compound is for research use only .
Analyse Biochimique
Biochemical Properties
4-(Benzyloxy)indolin-2-one has been found to interact with various biomolecules. For instance, it has been shown to inhibit the production of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner . These interactions suggest that this compound may play a role in modulating inflammatory responses .
Cellular Effects
In cellular processes, this compound has been observed to suppress the production of pro-inflammatory cytokines . It also inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These effects indicate that this compound can influence cell function and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels . This suggests that this compound may act as an enzyme inhibitor, affecting the activity of these proteins.
Temporal Effects in Laboratory Settings
It has been observed that the compound’s anti-inflammatory activity is concentration-dependent , suggesting that its effects may vary over time depending on its concentration.
Metabolic Pathways
Given its observed effects on cellular metabolism and signaling pathways , it is likely that it interacts with various enzymes and cofactors.
Propriétés
IUPAC Name |
4-phenylmethoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQQIBTRJERJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)




![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)


